![molecular formula C14H26O2Si B12597774 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- CAS No. 645389-89-5](/img/structure/B12597774.png)
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a specialized organic compound with a unique structure that includes a cyclopentenone ring and a tris(1-methylethyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- can be achieved through several methods. One common approach involves the use of cyclopentenone as a starting material. The tris(1-methylethyl)silyl group can be introduced through a silylation reaction using appropriate silylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
科学的研究の応用
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the silyl group, used in similar chemical reactions.
3-Cyclopenten-1-one: An isomer with different reactivity and applications.
2-Cyclopenten-1-one, 3,4-dimethyl-: A methylated derivative with distinct properties.
Uniqueness
The presence of the tris(1-methylethyl)silyl group in 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- imparts unique steric and electronic properties, enhancing its reactivity and stability in certain reactions. This makes it a valuable compound in synthetic chemistry and material science.
特性
CAS番号 |
645389-89-5 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC名 |
(4S)-4-tri(propan-2-yl)silyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-8-7-13(15)9-14/h7-8,10-12,14H,9H2,1-6H3/t14-/m1/s1 |
InChIキー |
NJVXKMSYMSYSCQ-CQSZACIVSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CC(=O)C=C1 |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


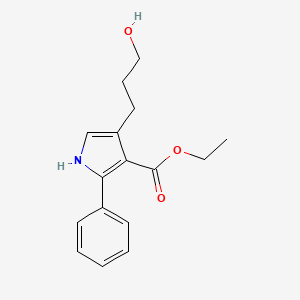
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)
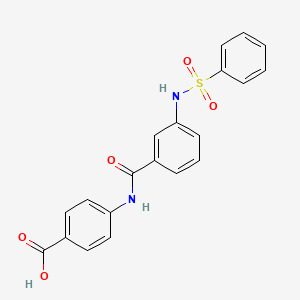
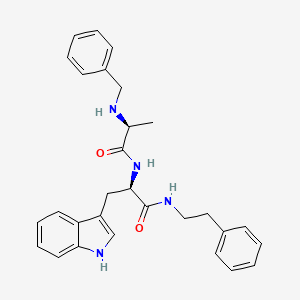
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
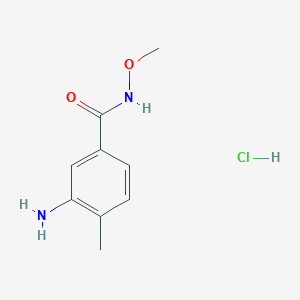
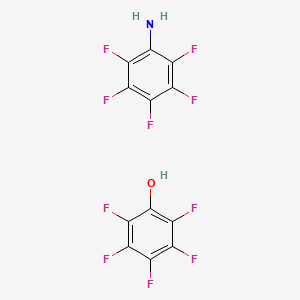
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)

![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)
